3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID
Description
3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID is a complex organic compound with a unique structure that includes a piperidine ring substituted with dimethyl groups
Properties
IUPAC Name |
3-[(3,5-dimethylpiperidine-1-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8-5-9(2)7-13(6-8)11(16)12-4-3-10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMRNWXBDHHHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NCCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID typically involves multiple steps, starting with the preparation of the piperidine ring. The dimethyl groups are introduced through alkylation reactions. The final step involves the formation of the amide bond between the piperidine derivative and propanoic acid. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids, with reaction conditions often requiring controlled temperatures and the use of catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets. The piperidine ring and the amide bond play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}BUTANOIC ACID
- 3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PENTANOIC ACID
Uniqueness
3-{[(3,5-DIMETHYLPIPERIDINO)CARBONYL]AMINO}PROPANOIC ACID is unique due to its specific substitution pattern on the piperidine ring and the presence of the propanoic acid moiety. This structure confers distinct chemical and biological properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
